molecular formula C11H18O3 B14268336 Methyl 6-ethyl-4-oxooct-2-enoate CAS No. 162218-88-4

Methyl 6-ethyl-4-oxooct-2-enoate

Cat. No.: B14268336
CAS No.: 162218-88-4
M. Wt: 198.26 g/mol
InChI Key: CDAVAMNTBZXYFA-UHFFFAOYSA-N
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Description

Methyl 6-ethyl-4-oxooct-2-enoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes a methyl group, an ethyl group, and a keto group on an octenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-ethyl-4-oxooct-2-enoate can be synthesized through various methods. One common approach involves the esterification of 6-ethyl-4-oxooct-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethyl-4-oxooct-2-enoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 6-ethyl-4-oxooct-2-enoic acid and methanol.

    Reduction: Reduction of the keto group can produce the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Hydrolysis: 6-ethyl-4-oxooct-2-enoic acid and methanol.

    Reduction: 6-ethyl-4-hydroxyoct-2-enoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 6-ethyl-4-oxooct-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 6-ethyl-4-oxooct-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in further biochemical reactions. The keto group can also be reduced or substituted, leading to different biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxo-6-octenoate: Similar structure but with different positioning of the keto group.

    Ethyl 4-oxooct-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 6-ethyl-4-oxooct-2-enoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

162218-88-4

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 6-ethyl-4-oxooct-2-enoate

InChI

InChI=1S/C11H18O3/c1-4-9(5-2)8-10(12)6-7-11(13)14-3/h6-7,9H,4-5,8H2,1-3H3

InChI Key

CDAVAMNTBZXYFA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(=O)C=CC(=O)OC

Origin of Product

United States

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